molecular formula C18H39NO3 B164345 Phytosphingosine CAS No. 388566-94-7

Phytosphingosine

Cat. No. B164345
M. Wt: 317.5 g/mol
InChI Key: AERBNCYCJBRYDG-KSZLIROESA-N
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Description

Phytosphingosine is a sphingoid base, a fundamental building block of more complex sphingolipids . It is abundant in plants and fungi and present in animals . It is a type of fat that naturally occurs in skin cells . It’s often added to serums, creams, toners, and makeup to support your skin’s barrier function . With both antimicrobial and anti-inflammatory properties, it’s helpful in treating acne and inflammatory skin conditions like eczema .


Synthesis Analysis

Due to the significance of these two bioactive lipids, tremendous efforts have been made to synthesize sphingosine or phytosphingosine, with chiral pool approaches, chiral auxiliaries, and asymmetric reactions used to construct their contiguous stereogenic centers .


Molecular Structure Analysis

Phytosphingosine, typically an 18-carbon chain that incorporates a 2-amino-1,3, 4-triol for its lipid head group .


Physical And Chemical Properties Analysis

Phytosphingosine is a solid substance with a molecular weight of 317.51 . Its melting point is 102°C .

Scientific Research Applications

Skin Barrier Enhancement

Phytosphingosine (PHS) plays a significant role in enhancing the moisture level in the human skin barrier. It stimulates the biosynthesis and degradation of filaggrin, leading to the formation of natural moisturizing factors (NMF). PHS increases the expression of essential keratinocyte differentiation genes and impacts filaggrin (FLG) metabolism, which is crucial for skin hydration (Choi et al., 2017).

Plant Immunity and Systemic Acquired Resistance

PHS induces systemic acquired resistance in plants through the activation of sphingosine kinase. It leads to the rapid induction of transcripts responsible for the synthesis of sphingolipid long-chain bases, reactive oxygen species, and ethylene. This process promotes plant immunity against pathogens (Seo et al., 2020).

Metabolic Pathway in Yeast and Mammalian Cells

PHS is metabolized to odd-numbered fatty acids and incorporated into glycerophospholipids in both yeast and mammalian cells. This metabolic pathway is significant for understanding the diversity of fatty acids and hydroxyl group-containing lipids (Kondo et al., 2014).

Programmed Cell Death in Fungi

In the fungus Neurospora crassa, PHS induces apoptosis-like death, impacting cell viability and spore germination. Complex I mutants in the fungus show resistance to PHS treatment, highlighting a specific involvement of complex I in cell death (Castro et al., 2008).

Restoration of Extracellular Matrix

Phytosphingosine-1-phosphate (PhS1P) shows synergistic effects with epidermal growth factor (EGF) in restoring the extracellular matrix in human dermal fibroblasts. This combination effectively enhances skin hydration, dermal density, and elasticity, indicating anti-aging effects (Kwon et al., 2017).

Skin Inflammation Inhibition

Derivatives of phytosphingosine exhibit anti-inflammatory and antipsoriatic activities by inhibiting NF-κB, JAK/STAT, and MAPK signaling in skin cells and mouse models. This suggests potential applications in treating chronic inflammatory skin diseases like psoriasis (Kim et al., 2014).

Skin Penetration and Formulation

Phytosphingosine's skin retention and penetration are significant for its use in treating acne and inflammations. Its interaction with lipid structures in the skin has been explored through studies on its thermotropic behavior in DPPC liposomes (Hasanovic et al., 2010).

Anticancer Therapeutic Efficacy

PHS has been explored for its role in anticancer therapy. Its incorporation into tumor-targeting polymer-drug conjugates has shown potential in treating various types of cancer cells through apoptosis (Jung et al., 2012).

Phytosphingosine Synthesis

Synthetic approaches to phytosphingosine, such as its derivation from lyxose, have been developed to support the exploration of its biological functions (Lin et al., 2003).

Inhibition of Melanogenesis

Phytosphingosine exhibits anti-melanogenic activity by modulating the microphthalmia-associated transcription factor (MITF) signaling pathway. This effect is significant for understanding its role in inhibiting melanin synthesis in melanocytes (Jang et al., 2017).

Safety And Hazards

Phytosphingosine can cause serious eye damage and is very toxic to aquatic life . It is recommended to wear protective gloves, clothing, and eye protection when handling it . Release to the environment should be avoided .

Future Directions

The global phytosphingosine market size reached US$ 1.9 Billion in 2023 and is projected to reach US$ 3.1 Billion by 2032 . The market is experiencing robust growth driven by the escalating demand for premium skincare and cosmetic products . Its effectiveness in addressing skin concerns, such as acne, eczema, and dryness, aligns with the increasing consumer preference for natural and efficacious skincare solutions, creating a favorable outlook for market expansion .

properties

IUPAC Name

(2S,3S,4R)-2-aminooctadecane-1,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERBNCYCJBRYDG-KSZLIROESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203951
Record name Phytosphingosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phytosphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phytosphingosine

CAS RN

554-62-1
Record name Phytosphingosine
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Record name Phytosphingosine
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Record name Phytosphingosine
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Record name Phytosphingosine
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Record name (2S,3S,4R)-2-aminooctadecane-1,3,4-triol
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Record name PHYTOSPHINGOSINE
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Record name Phytosphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

102 - 103 °C
Record name Phytosphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,500
Citations
N Kondo, Y Ohno, M Yamagata, T Obara, N Seki… - Nature …, 2014 - nature.com
… phytosphingosine is a component of sphingolipids and exists in yeast, plants and some mammalian tissues. Phytosphingosine is … Here we show that phytosphingosine is metabolized to …
Number of citations: 92 www.nature.com
J Antonio Morales-Serna, J Llaveria… - Current Organic …, 2010 - ingentaconnect.com
… methods targeting sphingosine and phytosphingosine and derivatives have attracted the … the synthetic procedures leading to sphingosine and phytosphingosine, and each case the …
Number of citations: 53 www.ingentaconnect.com
Y Nagahara, T Shinomiya, S Kuroda, N Kaneko… - Cancer …, 2005 - Wiley Online Library
… the cytosol were observed upon phytosphingosine treatment. Furthermore, overexpression … phytosphingosine apoptotic stimuli. Western blot assays revealed that phytosphingosine …
Number of citations: 58 onlinelibrary.wiley.com
T Pavicic, U Wollenweber, M Farwick… - … journal of cosmetic …, 2007 - Wiley Online Library
Lipids are important constituents of the human epidermis. Either free and organized into broad lipid bilayers in the intercorneocytes spaces, or covalently bound to the corneocyte …
Number of citations: 127 onlinelibrary.wiley.com
S Kim, S Song, T Lee, S Jung, D Kim - Synthesis, 2004 - thieme-connect.com
… Herein, we report a practical and high-yielding synthetic route to KRN7000 from phytosphingosine, which is now commercially available at low cost. Our route to 1 from …
Number of citations: 57 www.thieme-connect.com
N Chung, C Mao, J Heitman, YA Hannun… - Journal of Biological …, 2001 - ASBMB
In the yeast Saccharomyces cerevisiae, we have demonstrated a necessary role for sphingolipids in the heat stress response through inhibition of nutrient import (Chung, N., Jenkins, …
Number of citations: 124 www.jbc.org
S Coursol, H Le Stunff, DV Lynch, S Gilroy… - Plant …, 2005 - academic.oup.com
Sphingolipids are a major component of membrane lipids and their metabolite sphingosine-1-phosphate (S1P) is a potent lipid mediator in animal cells. Recently, we have shown that …
Number of citations: 173 academic.oup.com
B Weiss, RL Stiller - Biochemistry, 1965 - ACS Publications
Benjamin Weiss with the technical assistance of Richard L. Stiller abstract: Phytosphingosine was synthesized from The IV-benzoyl derivatives of the bases obtained from sphingosine …
Number of citations: 34 pubs.acs.org
C Dutilleul, G Benhassaine‐Kesri… - New …, 2012 - Wiley Online Library
• Long‐chain bases (LCBs) are pleiotropic sphingolipidic signals in eukaryotes. We investigated the source and function of phytosphingosine‐1‐phosphate (PHS‐P), a phospho‐LCB …
Number of citations: 93 nph.onlinelibrary.wiley.com
MT Park, JA Kang, JA Choi, CM Kang, TH Kim… - Clinical cancer …, 2003 - AACR
… However, the physiological roles of phytosphingosine are poorly understood. In this study, we report that phytosphingosine can potently induce apoptotic cell death in human cancer …
Number of citations: 117 aacrjournals.org

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